5H-7,4-Methenofuro(3,2-c)oxireno(f)oxacycloundecin-5-one,1a,2,3,7,11,11a-hexahydro-8,11a-dimethyl-, (1aS,7R,11aS)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

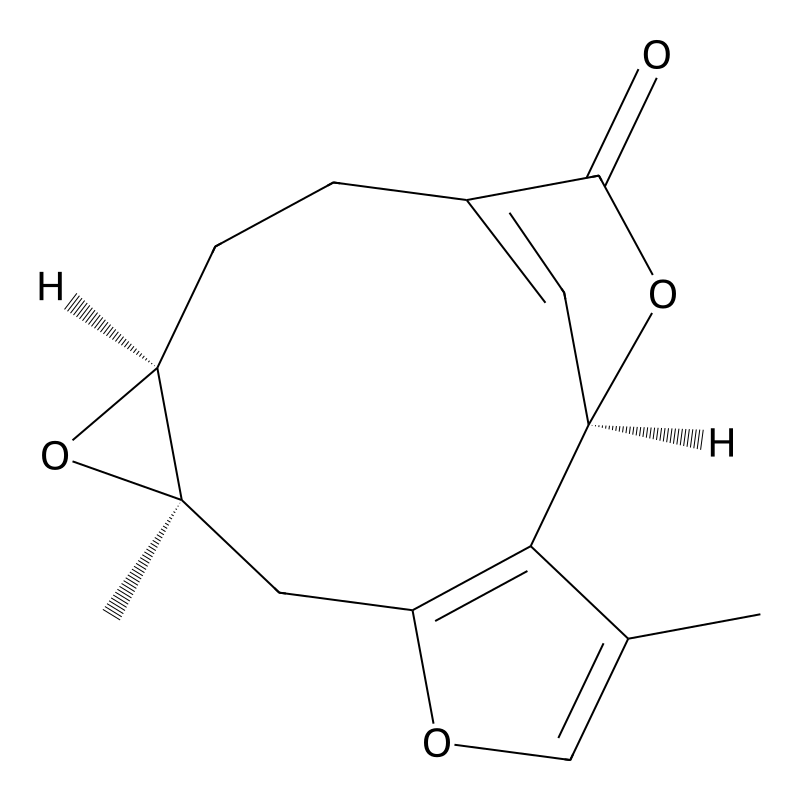

5H-7,4-Methenofuro(3,2-c)oxireno(f)oxacycloundecin-5-one, 1a,2,3,7,11,11a-hexahydro-8,11a-dimethyl-, (1aS,7R,11aS)- is a complex organic compound characterized by a unique fused ring structure. This compound belongs to a class of bicyclic compounds that exhibit a variety of chemical properties due to their intricate molecular architecture. The presence of multiple functional groups and stereocenters contributes to its potential reactivity and biological activity.

The systematic name reflects its structural components: a furo[3,2-c]oxirene moiety fused with an oxacycloundecin framework. This arrangement suggests the potential for diverse interactions with biological targets, making it an interesting subject for research in medicinal chemistry.

The chemical reactivity of 5H-7,4-Methenofuro(3,2-c)oxireno(f)oxacycloundecin-5-one can be attributed to its functional groups and stereochemistry. Key reactions may include:

- Electrophilic Substitution: The presence of electron-rich aromatic systems allows for electrophilic aromatic substitution reactions.

- Nucleophilic Addition: The carbonyl group in the oxacycloundecin structure can undergo nucleophilic addition reactions with various nucleophiles.

- Cycloaddition Reactions: The unique bicyclic structure may participate in cycloaddition reactions, particularly with dienes or other unsaturated compounds.

- Oxidation and Reduction: The compound may also be subjected to oxidation or reduction processes to alter its functional groups or stereochemistry.

These reactions can lead to the formation of various derivatives that might enhance or modify its biological activity.

Research into the biological activity of 5H-7,4-Methenofuro(3,2-c)oxireno(f)oxacycloundecin-5-one indicates potential pharmacological properties. Compounds with similar structures have been studied for:

- Antimicrobial Activity: Many bicyclic compounds exhibit significant antibacterial and antifungal properties.

- Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects: The compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 5H-7,4-Methenofuro(3,2-c)oxireno(f)oxacycloundecin-5-one typically involves multi-step organic synthesis techniques. Common methods include:

- Cyclization Reactions: Starting from simpler precursors, cyclization reactions can be employed to form the fused ring system.

- Functional Group Transformations: Various functional groups can be introduced or modified through oxidation, reduction, or substitution reactions.

- Use of Catalysts: Catalytic methods may enhance the efficiency of certain steps in the synthesis process.

Detailed synthetic pathways often require optimization to improve yield and purity.

5H-7,4-Methenofuro(3,2-c)oxireno(f)oxacycloundecin-5-one has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancers.

- Agricultural Chemicals: Its antimicrobial properties could be harnessed for developing new pesticides or fungicides.

- Material Science: The unique structural features may inspire new materials with specific mechanical or chemical properties.

Research into these applications is ongoing and could lead to innovative uses in various industries.

Interaction studies are crucial for understanding how 5H-7,4-Methenofuro(3,2-c)oxireno(f)oxacycloundecin-5-one interacts with biological macromolecules such as proteins and nucleic acids. Techniques used in these studies include:

- Molecular Docking Studies: Computational methods can predict how the compound binds to specific targets.

- In Vitro Assays: Laboratory experiments can assess the biological effects on cell lines or isolated enzymes.

- In Vivo Studies: Animal models may provide insights into pharmacokinetics and pharmacodynamics.

These studies help establish the therapeutic relevance and safety profile of the compound.

Several compounds share structural similarities with 5H-7,4-Methenofuro(3,2-c)oxireno(f)oxacycloundecin-5-one. A comparison of these compounds highlights its uniqueness:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Bicyclic structure | Antimicrobial | Lacks furo[3,2-c] moiety |

| Compound B | Fused ring system | Anticancer | Different stereochemistry |

| Compound C | Oxacycloundecin base | Anti-inflammatory | Variations in substituents |

While many compounds exhibit similar biological activities, the unique combination of functional groups and stereochemistry in 5H-7,4-Methenofuro(3,2-c)oxireno(f)oxacycloundecin-5-one may confer distinct therapeutic properties that warrant further investigation.

XLogP3

Wikipedia

3,10a-Dimethyl-4,8,9,9a,10a,11-hexahydro-6H-4,7-(metheno)furo[3,2-c]oxireno[f]oxacycloundecin-6-one